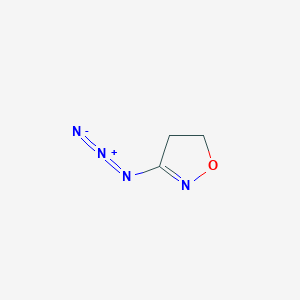

3-Azido-4,5-dihydro-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Azido-4,5-dihydro-1,2-oxazole is a heterocyclic compound that contains an azide group (-N₃) and an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with azidating agents such as sodium azide (NaN₃) in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent decomposition of the azide group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of flow reactors allows for better control over reaction parameters and minimizes the risks associated with handling azides .

Análisis De Reacciones Químicas

Types of Reactions

3-Azido-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

Reduction: Reduction of the azide group can lead to the formation of amines.

Substitution: The azide group can participate in substitution reactions, forming triazoles through cycloaddition reactions with alkynes.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles.

Major Products

Oxidation: Oxazoles

Reduction: Amines

Substitution: Triazoles

Aplicaciones Científicas De Investigación

Synthesis of 3-Azido-4,5-dihydro-1,2-oxazole

The synthesis of this compound typically involves the azidation of oxazole derivatives through various methods. Common approaches include:

- Nucleophilic Substitution : This method often utilizes azide salts to introduce the azido group into the oxazole ring.

- Cycloaddition Reactions : These reactions can form oxazoles from appropriate precursors in the presence of catalysts.

Recent studies have shown that employing hypervalent iodine reagents can enhance the yield and efficiency of these reactions, allowing for the production of various substituted oxazoles with azido functionalities .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Properties : Compounds containing oxazole rings have been reported to possess significant antimicrobial activity. Studies indicate that derivatives can inhibit bacterial growth comparable to first-line antibiotics .

- Anticancer Activity : The compound has shown promise in anticancer research. Oxazole derivatives have been linked to various mechanisms that induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

- Anti-inflammatory Effects : Research indicates that oxazole derivatives can modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases .

Case Study 1: Antimicrobial Activity

A series of this compound derivatives were synthesized and screened for their antimicrobial properties. The results demonstrated that several compounds exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions at the 2 and 5 positions of the oxazole ring showed enhanced potency compared to standard antibiotics .

Case Study 2: Anticancer Potential

In a study focused on the anticancer effects of oxazole derivatives, a novel compound based on this compound was synthesized and evaluated for its ability to inhibit tumor growth in vitro. The compound showed an EC50 value significantly lower than that of existing chemotherapeutics, indicating its potential as a lead compound for further development .

Potential Applications

The unique properties of this compound open avenues for various applications:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Development of new antibiotics and anticancer drugs based on oxazole scaffolds. |

| Materials Science | Utilization in the synthesis of polymers and coatings with enhanced properties due to azide functionality. |

| Agriculture | Potential use as agrochemicals targeting specific pests or diseases due to its biological activity. |

Mecanismo De Acción

The mechanism of action of 3-Azido-4,5-dihydro-1,2-oxazole involves its reactivity towards various chemical species. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions (Cu⁺), which facilitate the formation of the triazole ring through a concerted mechanism . The oxazole ring can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparación Con Compuestos Similares

3-Azido-4,5-dihydro-1,2-oxazole can be compared with other azido- and oxazole-containing compounds:

3-Amino-4-azido-1,2,5-oxadiazole: Similar in structure but contains an additional nitrogen atom in the ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of an azide group and an oxazole ring, providing a versatile platform for various chemical transformations and applications.

Propiedades

IUPAC Name |

3-azido-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-7-5-3-1-2-8-6-3/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTSSTMCVWAVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.